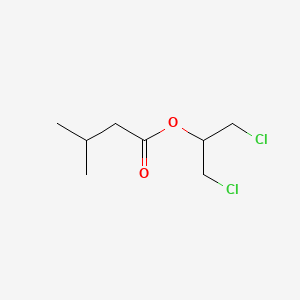
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from butanoic acid, which is a carboxylic acid, and has additional functional groups that make it unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures that the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products
Hydrolysis: Yields 3-methylbutanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Biology: May be used in the synthesis of biologically active molecules and in the study of metabolic pathways involving esters.
Industry: Used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a different alkyl group, leading to different physical and chemical properties.
Uniqueness
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of chlorine atoms, which make it more reactive in substitution reactions. This reactivity can be exploited in various chemical syntheses to produce a wide range of derivatives.
Properties
CAS No. |
88606-67-1 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-6(2)3-8(11)12-7(4-9)5-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
SNAXAHQPMUSTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















